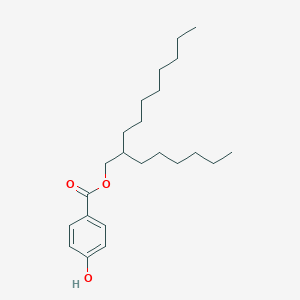

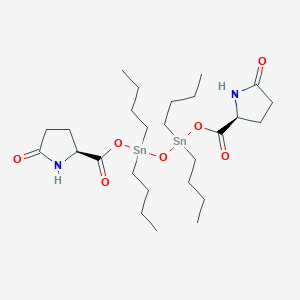

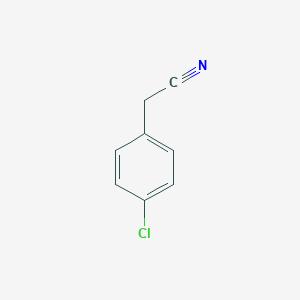

![molecular formula C19H28O3 B122463 (3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one CAS No. 63518-24-1](/img/structure/B122463.png)

(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a type of 3beta-sterol, a cholestanoid, a C27-steroid, and a 3beta-hydroxy-Delta(5)-steroid . It plays a role as a human metabolite, a mouse metabolite, a Daphnia galeata metabolite, and an algal metabolite .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 17α-hydroxyprogesterone (17α-hydroxypregn-4-ene-3,20-dione) has been used as a starting material. The 3-keto group is converted to an enol ether using ethanol and formic acid triethyl ester, followed by halogenation at the 6-position with carbon tetrabromide. The 3-keto group is then restored, and the 17-hydroxy group is acetylated .Molecular Structure Analysis

The molecular formula of the compound is C27H44O . It has a molecular weight of 384.638 Da and a mono-isotopic mass of 384.339203 Da . The compound has 9 defined stereocenters .Applications De Recherche Scientifique

Crystal Structure and Conformation

The compound exhibits a complex steroidal structure, with fused four-ring systems often adopting chair, half-chair, or envelope conformations. For instance, in one study, the crystal structure of a derivative showed rings A and C in chair conformations and rings B and D in half-chair and envelope conformations, respectively (Zhou et al., 2015). This unique arrangement facilitates weak intermolecular interactions, linking molecules into distinct layers or chains in the crystal lattice, as observed in different steroidal compounds (Ketuly et al., 2010).

Cryosynthesis and Nanoparticle Formation

The cryosynthesis technique has been applied to create nanoparticles of similar compounds, significantly reducing particle size without altering the molecular structure. This process enhances specific properties like reduced cytotoxicity, potentially broadening the compound's applicability in medical and material sciences (Морозов et al., 2015).

Antimicrobial and Anticancer Activities

Derivatives of similar steroidal compounds have demonstrated promising biological activities. For instance, triorganotin(IV) derivatives showed significant antifungal and anticancer activities against certain strains and cell lines, highlighting the potential for these compounds in therapeutic applications (Shaheen et al., 2014).

Propriétés

IUPAC Name |

(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h4,11-13,15,17,20,22H,3,5-10H2,1-2H3/t11-,12-,13-,15-,17+,18+,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFOFTYQPDOWJT-DZPFYSMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

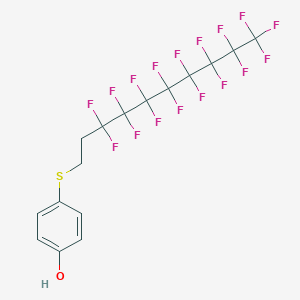

![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)

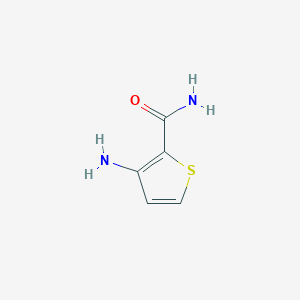

![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)